TCS JNK 5a is a potent, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, with particular activity against JNK2 and JNK3 isoforms. [REFS-1, REFS-2] As a member of the aminopyridine class, it serves as a critical research tool for investigating signaling pathways involved in apoptosis, inflammation, and neurodegeneration. Its primary value in a procurement context lies in its improved selectivity over first-generation inhibitors, enabling more precise interrogation of JNK-dependent cellular events. [1]
Selecting a JNK inhibitor based solely on price or historical precedent, such as using the common benchmark SP600125, introduces significant risks of data misinterpretation. SP600125 is known to inhibit a broad range of other protein kinases, leading to off-target effects that can confound experimental results and mask the true role of JNK signaling. [REFS-1, REFS-2] This lack of specificity can necessitate additional validation experiments, wasting reagents and research time. Procuring a more selective inhibitor like TCS JNK 5a is a direct investment in data reliability and reproducibility from the outset.
In direct biochemical assays, TCS JNK 5a demonstrates significantly higher potency against JNK isoforms than the widely used first-generation inhibitor, SP600125. TCS JNK 5a inhibits JNK2 with a pIC50 of 6.5 and JNK3 with a pIC50 of 6.7, while SP600125 is notably less potent against JNK2 (IC50 of 40 nM) and JNK3 (IC50 of 90 nM). [REFS-1, REFS-2]
| Evidence Dimension | Inhibitory Potency (pIC50 / IC50) |
| Target Compound Data | JNK2: pIC50 = 6.5; JNK3: pIC50 = 6.7 |
| Comparator Or Baseline | SP600125: JNK2 IC50 = 40 nM; JNK3 IC50 = 90 nM |
| Quantified Difference | Substantial potency advantage, particularly for JNK3. |
| Conditions | Biochemical kinase assays. |
Higher potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and improving the precision of the research.
TCS JNK 5a exhibits a clean kinase selectivity profile, a critical attribute for generating reliable data. When screened against a panel of over 30 kinases, it was found to be inactive (pIC50 < 5.0) against key kinases like CDK2, GSK3β, Src, and EGFR. This contrasts sharply with the known promiscuity of SP600125, which has documented off-target activity against numerous kinases, complicating the interpretation of its biological effects. [1]
| Evidence Dimension | Kinase Inhibition (pIC50) |
| Target Compound Data | pIC50 < 5.0 against CDK2, GSK3β, Src, EGFR, and others. |
| Comparator Or Baseline | SP600125: Known to inhibit a broad range of kinases beyond JNK. |
| Quantified Difference | Qualitatively superior selectivity profile. |
| Conditions | In vitro kinase panel screening. |
High selectivity ensures that observed biological outcomes are attributable to JNK inhibition, which is fundamental for target validation and producing publication-quality, unambiguous results.
The functional relevance of TCS JNK 5a's on-target activity has been validated in a key disease model. In primary cortical neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, TCS JNK 5a provided significant neuroprotection. [1] This protective effect underscores its utility in studying JNK's role in neuronal cell death pathways relevant to stroke and neurodegeneration. [REFS-2, REFS-3]
| Evidence Dimension | Neuroprotection |
| Target Compound Data | Confers neuroprotection in OGD-treated primary cortical neurons. |
| Comparator Or Baseline | Untreated OGD-exposed neurons. |
| Quantified Difference | Statistically significant increase in neuronal viability. |
| Conditions | In vitro oxygen-glucose deprivation (OGD) model of ischemic stroke. |
This provides confidence that the compound is not only biochemically active but also cell-permeable and effective in a complex, disease-relevant biological context, making it a reliable choice for preclinical studies.
For studies aiming to confirm JNK's role in a specific pathway, the high selectivity of TCS JNK 5a is paramount. Its minimal off-target activity ensures that observed phenotypes can be confidently attributed to JNK inhibition, avoiding the confounding results common with less selective compounds like SP600125. [1]
Given its superior potency against JNK2 and JNK3, TCS JNK 5a is the right choice for models where these isoforms are the primary drivers of pathology, such as in certain neurodegenerative diseases or inflammatory conditions.
The demonstrated efficacy of TCS JNK 5a in protecting neurons from cell death in oxygen-glucose deprivation models makes it a suitable positive control or benchmark compound for screening and validating new neuroprotective therapies for stroke. [2]